![molecular formula C13H15N2NaO5S B561907 3-[N-乙酰-L-半胱氨酸-S-基]对乙酰氨基酚-d5钠盐(主要) CAS No. 1331911-02-4](/img/no-structure.png)
3-[N-乙酰-L-半胱氨酸-S-基]对乙酰氨基酚-d5钠盐(主要)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)” is a unique chemical compound with immense potential for scientific research. Its multifaceted applications range from drug development to studying complex biological systems. It is a metabolite of acetaminophen, a widely used analgesic and antipyretic drug .
Physical And Chemical Properties Analysis
The melting point of the compound is 160-163°C, and its boiling point is predicted to be 659.5±55.0 °C . The density is predicted to be 1.41±0.1 g/cm3 .科学研究应用
抗氧化和解毒作用
谷胱甘肽合成前体:N-乙酰-L-半胱氨酸(NAC),一种与本文中化学物质相关的化合物,充当肝脏中谷胱甘肽(GSH)合成的前体。对乙酰氨基酚过量服用期间,GSH 会被消耗,而 NAC 给药有助于补充这些水平,通过增强解毒过程来减轻肝损伤 (Rushworth & Megson, 2014)。
抗氧化特性:NAC 的抗氧化特性在各种临床环境中都很重要,包括预防与氧化应激相关的疾病。它的功效主要通过其作为谷胱甘肽(细胞内关键的抗氧化剂)前体的作用。这种补充在经历 GSH 耗竭的细胞中特别有效 (Samuni et al., 2013)。
除了解毒之外的临床应用
囊性纤维化:NAC 已显示出在管理囊性纤维化 (CF) 方面的前景,通过破坏粘液糖蛋白中的二硫键交联来缓解症状。其抗氧化作用在减少 CF 患者的气道炎症和管理氧化还原失衡方面发挥着至关重要的作用,可能通过预防和根除气道感染中的生物膜 (Guerini et al., 2022)。
生物膜管理:NAC 影响生物膜形成和维持的能力在 CF 的背景下尤为重要,其中慢性气道感染很常见。生物膜的破坏,特别是铜绿假单胞菌形成的生物膜,可以通过提高抗生素的疗效和降低感染率来显着改善患者的预后 (Guerini et al., 2022)。
作用机制
Target of Action
It is a metabolite of acetaminophen , which is a widely used analgesic and antipyretic drug .
Mode of Action
As a metabolite of acetaminophen , it may share similar interactions with its targets, resulting in analgesic and antipyretic effects.
Biochemical Pathways
Given its relationship to acetaminophen , it may be involved in similar pathways that lead to pain relief and fever reduction.
Pharmacokinetics
As a metabolite of acetaminophen , its pharmacokinetic properties may be influenced by the metabolic processes that convert acetaminophen into this compound.
Result of Action
As a metabolite of acetaminophen , it may contribute to the overall therapeutic effects of acetaminophen, including pain relief and fever reduction.
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major) involves the reaction of Acetaminophen-d5 with N-Acetyl-L-cysteine to form 3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5, which is then treated with sodium hydroxide to form the sodium salt.", "Starting Materials": [ "Acetaminophen-d5", "N-Acetyl-L-cysteine", "Sodium hydroxide", "Deuterium oxide" ], "Reaction": [ "Step 1: Acetaminophen-d5 is reacted with N-Acetyl-L-cysteine in the presence of deuterium oxide to form 3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5.", "Step 2: The resulting product from step 1 is then treated with sodium hydroxide to form the sodium salt of 3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5." ] } | |
CAS 编号 |
1331911-02-4 |
分子式 |
C13H15N2NaO5S |
分子量 |
339.352 |
IUPAC 名称 |
sodium;N-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2,6-dideuterio-4-hydroxyphenyl]-2,2,2-trideuterioethanimidate |
InChI |
InChI=1S/C13H16N2O5S.Na/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17;/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20);/q;+1/p-1/t10-;/m0./s1/i1D3,3D,5D; |
InChI 键 |
JKIDIVFUGFKUBH-SWHSFZNRSA-M |
SMILES |
CC(=O)NC(CSC1=C(C=CC(=C1)N=C(C)[O-])O)C(=O)O.[Na+] |
同义词 |
Paracetamol Mercapturate-d5 Sodium Salt; APAP-CYS-NAc-d5 (major) Sodium Salt; Acetaminophen-d5 Mercapturate Sodium Salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。